Cas no 2228769-73-9 (2-(2,4,5-trimethylphenyl)ethane-1-sulfonyl fluoride)

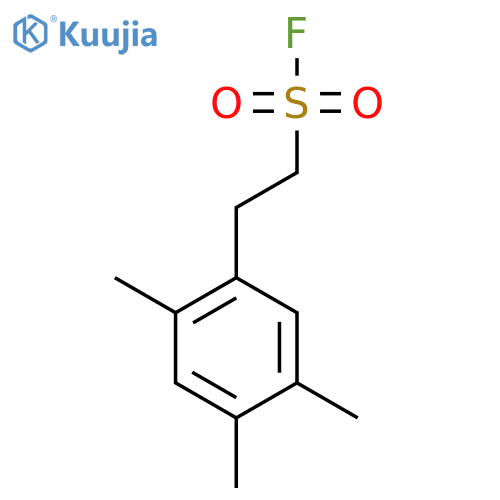

2228769-73-9 structure

商品名:2-(2,4,5-trimethylphenyl)ethane-1-sulfonyl fluoride

2-(2,4,5-trimethylphenyl)ethane-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 2-(2,4,5-trimethylphenyl)ethane-1-sulfonyl fluoride

- EN300-1989264

- 2228769-73-9

-

- インチ: 1S/C11H15FO2S/c1-8-6-10(3)11(7-9(8)2)4-5-15(12,13)14/h6-7H,4-5H2,1-3H3

- InChIKey: ONGSBDHFRYIPFJ-UHFFFAOYSA-N

- ほほえんだ: S(CCC1C=C(C)C(C)=CC=1C)(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 230.07767905g/mol

- どういたいしつりょう: 230.07767905g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 294

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.5Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

2-(2,4,5-trimethylphenyl)ethane-1-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1989264-5.0g |

2-(2,4,5-trimethylphenyl)ethane-1-sulfonyl fluoride |

2228769-73-9 | 5g |

$3313.0 | 2023-05-31 | ||

| Enamine | EN300-1989264-10.0g |

2-(2,4,5-trimethylphenyl)ethane-1-sulfonyl fluoride |

2228769-73-9 | 10g |

$4914.0 | 2023-05-31 | ||

| Enamine | EN300-1989264-0.1g |

2-(2,4,5-trimethylphenyl)ethane-1-sulfonyl fluoride |

2228769-73-9 | 0.1g |

$1005.0 | 2023-09-16 | ||

| Enamine | EN300-1989264-1.0g |

2-(2,4,5-trimethylphenyl)ethane-1-sulfonyl fluoride |

2228769-73-9 | 1g |

$1142.0 | 2023-05-31 | ||

| Enamine | EN300-1989264-0.05g |

2-(2,4,5-trimethylphenyl)ethane-1-sulfonyl fluoride |

2228769-73-9 | 0.05g |

$959.0 | 2023-09-16 | ||

| Enamine | EN300-1989264-1g |

2-(2,4,5-trimethylphenyl)ethane-1-sulfonyl fluoride |

2228769-73-9 | 1g |

$1142.0 | 2023-09-16 | ||

| Enamine | EN300-1989264-5g |

2-(2,4,5-trimethylphenyl)ethane-1-sulfonyl fluoride |

2228769-73-9 | 5g |

$3313.0 | 2023-09-16 | ||

| Enamine | EN300-1989264-0.25g |

2-(2,4,5-trimethylphenyl)ethane-1-sulfonyl fluoride |

2228769-73-9 | 0.25g |

$1051.0 | 2023-09-16 | ||

| Enamine | EN300-1989264-2.5g |

2-(2,4,5-trimethylphenyl)ethane-1-sulfonyl fluoride |

2228769-73-9 | 2.5g |

$2240.0 | 2023-09-16 | ||

| Enamine | EN300-1989264-0.5g |

2-(2,4,5-trimethylphenyl)ethane-1-sulfonyl fluoride |

2228769-73-9 | 0.5g |

$1097.0 | 2023-09-16 |

2-(2,4,5-trimethylphenyl)ethane-1-sulfonyl fluoride 関連文献

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

2228769-73-9 (2-(2,4,5-trimethylphenyl)ethane-1-sulfonyl fluoride) 関連製品

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 61389-26-2(Lignoceric Acid-d4)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量